(S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate is a chemical compound with significant implications in medicinal chemistry. It is classified as a pyrrolidine derivative, which is a five-membered ring structure containing nitrogen. The compound is notable for its potential biological activity, particularly as a non-systemic agonist for the G protein-coupled receptor TGR5, which is involved in metabolic regulation and energy homeostasis .
The compound can be synthesized through various chemical methods and is commercially available from suppliers like Matrix Scientific. Its structural formula is represented as C₁₄H₁₅F₂NO₄, with a molecular weight of approximately 299.27 g/mol. The compound has been documented in several patents and scientific literature, highlighting its relevance in pharmaceutical research .
(S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate belongs to the class of pyrrolidine derivatives, specifically characterized by the presence of fluorine substituents on the pyrrolidine ring. Its structural complexity allows for various interactions within biological systems, making it of interest for drug development .
The synthesis of (S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of appropriate benzyl and fluorinated precursors under controlled conditions to form the desired pyrrolidine structure.
Technical Details:
The detailed synthetic route may vary based on specific research objectives or desired stereochemistry .
The molecular structure of (S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate features:
Data:
(S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate can undergo various chemical reactions typical for pyrrolidine derivatives. These include:
Technical Details:
The reactivity profile of this compound can be explored further in medicinal chemistry contexts to evaluate its potential as a therapeutic agent .
The mechanism of action for (S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate primarily involves its interaction with G protein-coupled receptors such as TGR5. Upon binding to TGR5, it activates intracellular signaling pathways that regulate energy metabolism and glucose homeostasis.
Data:
Research indicates that compounds similar to (S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate exhibit significant agonistic activity at TGR5 receptors, leading to physiological responses such as increased energy expenditure and improved insulin sensitivity .
Relevant Data:
The compound's melting point and boiling point have not been extensively reported in literature but are critical for practical applications in synthesis and formulation .
(S)-1-benzyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate finds applications primarily in scientific research focused on metabolic diseases. Its role as a TGR5 agonist positions it as a potential candidate for developing therapies aimed at obesity and type 2 diabetes management. Ongoing studies may further elucidate its pharmacological properties and therapeutic potential in clinical settings .
The stereoselective construction of the (S)-configured pyrrolidine core employs two primary approaches: chiral auxiliary-mediated synthesis and transition metal catalysis. Oxazolidinone auxiliaries (e.g., Evans auxiliaries) enable diastereoselective alkylation of proline precursors, with subsequent auxiliary removal yielding enantiomeric excess (ee) >98% [8]. Alternatively, catalytic asymmetric hydrogenation of enolates using chiral phosphine ligands (e.g., DuPhos) achieves comparable stereocontrol (90–95% ee) with reduced synthetic steps . Recent advances integrate organocatalytic strategies; Takemoto’s thiourea catalyst (VII) promotes asymmetric spirooxindole formation (30–58% ee), demonstrating potential for pyrrolidine functionalization despite moderate enantioselectivity [5].
Table 1: Enantioselective Methods for Pyrrolidine Synthesis
Strategy | Catalyst/Auxiliary | ee (%) | Key Advantage |
---|---|---|---|
Chiral Auxiliary | Evans Oxazolidinone | >98 | High stereoselectivity |
Asymmetric Hydrogenation | DuPhos-Rh Complex | 90–95 | Atom economy |
Organocatalysis | Takemoto’s Thiourea (VII) | 30–58 | Metal-free conditions |
The geminal difluorination at C4 proceeds via electrophilic fluorination or deoxyfluorination of carbonyl precursors. Deoxyfluorination using diethylaminosulfur trifluoride (DAST) or XtalFluor-E on 4-ketoproline derivatives achieves 70–85% yield but risks epimerization [6]. Electrophilic fluorination with Selectfluor™ of enolates derived from N-Cbz-proline methyl ester generates C4–F bonds with stereochemical retention, though over-fluorination remains a challenge. The 4,4-difluoro motif induces conformational rigidity by locking the pyrrolidine ring in an envelope conformation, enhancing protease binding affinity in drug candidates [10].
Key considerations:
The orthogonal protecting group strategy balances stability and deprotection efficiency. The N-benzyloxycarbonyl (Cbz) group at N1 resists nucleophilic attack during esterification, while the C2 methyl ester enables selective hydrolysis under basic conditions [4] [6]. Esterification methods include:
Table 2: Protecting Group Compatibility
Protecting Group | Deprotection Method | Compatibility with Difluorination |
---|---|---|
Cbz (N1) | H₂/Pd-C (hydrogenolysis) | Stable under DAST/Selectfluor™ |
Methyl ester (C2) | LiOH/THF-H₂O (hydrolysis) | Labile to strong bases |
tert-Butyl ester | TFA (acidolysis) | Incompatible with Lewis acids |
The Cbz group’s stability under fluorination conditions and orthogonal deprotection relative to the methyl ester enables sequential functionalization [4] [6].
Solution-phase synthesis dominates current protocols due to flexibility in reaction monitoring and purification. Multistep routes from trans-4-hydroxy-L-proline achieve 40–45% overall yield after fluorination, esterification, and Cbz protection [4] [6]. Solid-phase approaches using Wang or Rink amide resins enable rapid diversification but suffer from limitations:
Table 3: Synthetic Route Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 40–45% | 20–30% |
Scalability | Multi-gram | Milligram |
Purification | Crystallization/Chromatography | HPLC only |
Analog Diversification | Low throughput | High throughput |
Hybrid strategies leverage solution-phase for pyrrolidine core synthesis and solid-phase for peptide coupling in drug discovery applications [10].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8